![molecular formula C18H16ClFN2O3S2 B2820220 4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286704-19-5](/img/structure/B2820220.png)
4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
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Description
4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TAK-659 and has shown promising results in various studies related to cancer, autoimmune diseases, and inflammation.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole, focusing on six unique fields:
Pharmaceutical Development
This compound has shown potential as a GLP-1 receptor activator , which is significant in the treatment of metabolic disorders such as obesity and type 2 diabetes mellitus. GLP-1 receptor activation can improve insulin sensitivity, reduce blood glucose levels, and promote weight loss .
Oncology
Research indicates that derivatives of benzo[d]thiazole compounds, including this one, may have anticancer properties . They can inhibit the growth of cancer cells by interfering with specific signaling pathways essential for cell proliferation and survival .
Antimicrobial Activity
The benzo[d]thiazole scaffold is known for its antimicrobial activity . This compound could be effective against a range of bacterial and fungal pathogens, providing a basis for developing new antimicrobial agents .
Cardiovascular Research
In cardiovascular research, this compound is being investigated for its ability to modulate blood pressure and lipid levels . It may help in managing conditions like hypertension and dyslipidemia, contributing to overall cardiovascular health .
properties
IUPAC Name |
4-chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3S2/c19-13-4-3-6-15-17(13)21-18(26-15)25-12-8-10-22(11-9-12)27(23,24)16-7-2-1-5-14(16)20/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIXAJVOMCEYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole |
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